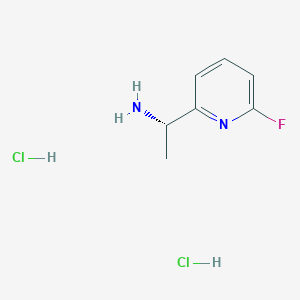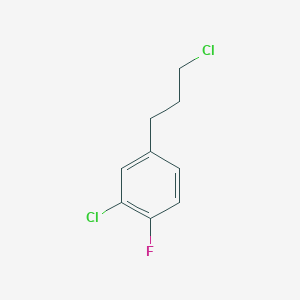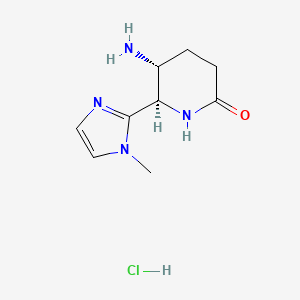
Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride is a chemical compound with the molecular formula C14H13FN2O2·HCl and a molecular weight of 296.73 g/mol . It is a derivative of picolinic acid and contains both an amino group and a fluorobenzyl group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid as the starting material.
Esterification: Picolinic acid is esterified to form methyl picolinate.
Amination: The methyl picolinate undergoes amination to introduce the amino group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines .
Applications De Recherche Scientifique
Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mécanisme D'action
The mechanism of action of Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and fluorobenzyl groups play a crucial role in its reactivity and binding affinity to various biological targets. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-amino-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate
- Methyl 3-amino-4-(3-fluorophenyl)-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride is unique due to its specific substitution pattern on the picolinate ring, which imparts distinct chemical and biological properties. The presence of both the amino and fluorobenzyl groups enhances its versatility in various applications compared to similar compounds .
Propriétés
Formule moléculaire |
C14H14ClFN2O2 |
|---|---|
Poids moléculaire |
296.72 g/mol |
Nom IUPAC |
methyl 3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H13FN2O2.ClH/c1-19-14(18)13-12(16)7-10(8-17-13)6-9-2-4-11(15)5-3-9;/h2-5,7-8H,6,16H2,1H3;1H |
Clé InChI |
GDFSNRJZGCPVNE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=N1)CC2=CC=C(C=C2)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



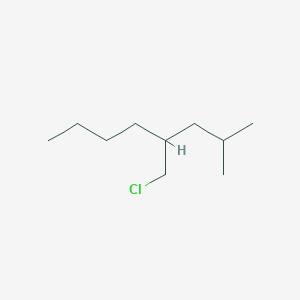
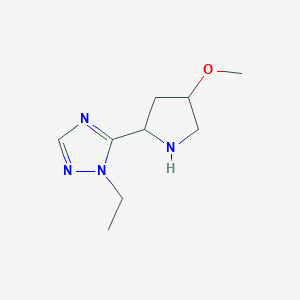
![3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13646972.png)

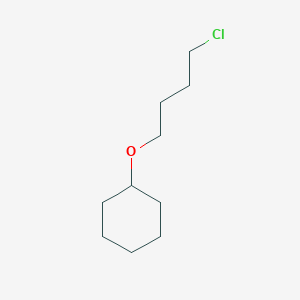
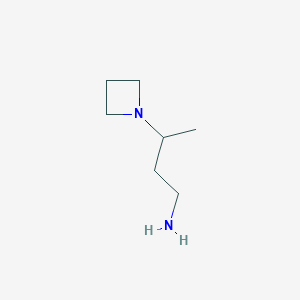
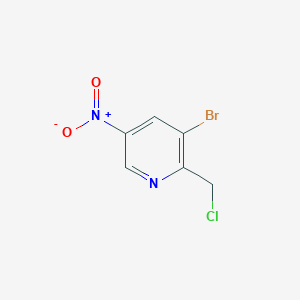
![2-Bromo-7-chlorothiazolo[4,5-c]pyridine](/img/structure/B13647009.png)
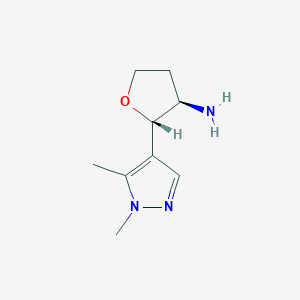
![1-(2,4-Dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-(1H-imidazol-1-yl)ethan-1-imine](/img/structure/B13647013.png)
